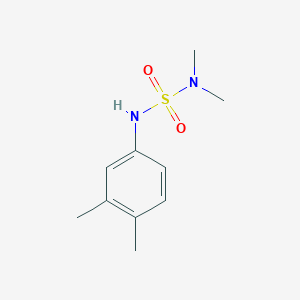
ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The exact mechanism of action of ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is not well understood. However, it is believed to interact with specific biomolecules in a reversible manner, allowing it to be used as a probe for studying their behavior. Additionally, this compound has been shown to have some degree of phototoxicity, which may be related to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the primary advantages of using ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate in lab experiments is its ability to label specific biomolecules for imaging and tracking. Additionally, this compound has been shown to have a relatively low toxicity, making it suitable for use in live-cell imaging studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate. One area of interest is the development of new fluorescent probes based on this compound, which could have improved imaging properties and reduced toxicity. Additionally, this compound could be used in the development of new therapeutics for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various biological systems.
合成法
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid to form 4-(4-ethoxyphenyl)-2-thiophenecarboxaldehyde. This compound is then reacted with ethyl diazoacetate to form ethyl 4-(4-ethoxyphenyl)-2-diazo-3-thiophenecarboxylate. Finally, this compound is reacted with formamide to form ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate.
科学的研究の応用
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological structures and processes. This compound can be used to label specific proteins or other biomolecules, allowing researchers to track their movement and interactions within living cells. Additionally, this compound has been used as a tool for studying the mechanisms of various biological processes, such as protein folding and aggregation.
特性
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-formamidothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-12-7-5-11(6-8-12)13-9-22-15(17-10-18)14(13)16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCISZTQLGKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
